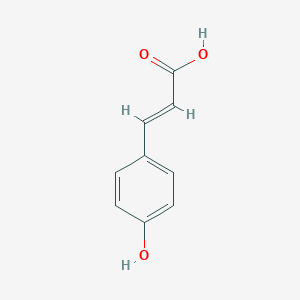

4-Coumaric acid

Description

Propriétés

IUPAC Name |

3-(4-hydroxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6,10H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGSWKAQJJWESNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

50940-26-6 | |

| Details | Compound: 2-Propenoic acid, 3-(4-hydroxyphenyl)-, homopolymer | |

| Record name | 2-Propenoic acid, 3-(4-hydroxyphenyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50940-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6064660 | |

| Record name | p-Hydroxycinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7400-08-0 | |

| Record name | p-Coumaric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7400-08-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Hydroxycinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Biosynthesis of 4-Coumaric Acid from L-Tyrosine

Introduction: 4-Coumaric acid (p-coumaric acid, p-CA), a hydroxycinnamic acid, is a critical precursor in the biosynthesis of a wide array of valuable natural products, including flavonoids, stilbenes, and other phenylpropanoids with applications in the pharmaceutical, cosmetic, and food industries.[1][2] While the traditional plant-based phenylpropanoid pathway generates p-CA from L-phenylalanine via a two-step reaction involving phenylalanine ammonia-lyase (PAL) and cinnamate-4-hydroxylase (C4H), a more direct and efficient route exists.[1][3] This guide focuses on the single-step biosynthesis of this compound directly from L-tyrosine, a pathway of significant interest for metabolic engineering and biocatalysis.

Core Biosynthetic Pathway

The conversion of L-tyrosine to this compound is a direct, non-oxidative deamination reaction. This single-step pathway is catalyzed by the enzyme Tyrosine Ammonia (B1221849) Lyase (TAL).

-

Reaction: L-Tyrosine → this compound + Ammonia

-

Enzyme: Tyrosine Ammonia Lyase (TAL), EC 4.3.1.23[4]

This enzymatic reaction is advantageous in engineered microbial systems as it bypasses the need for the cytochrome P450 enzyme C4H, which is often difficult to express functionally in prokaryotic hosts like E. coli.[5] Some enzymes, classified as Phenylalanine/Tyrosine Ammonia Lyases (PTALs), can utilize both L-phenylalanine and L-tyrosine as substrates.[1][6]

The Key Enzyme: Tyrosine Ammonia Lyase (TAL)

Tyrosine Ammonia Lyase (TAL) is a member of the aromatic amino acid lyase family.[7] These enzymes utilize a unique 4-methylidene-imidazole-5-one (MIO) cofactor, formed autocatalytically from a conserved Ala-Ser-Gly motif, to act as an electrophilic catalyst in the ammonia elimination reaction.[8][9] Computational studies suggest a concerted, single-step mechanism for the deamination of tyrosine, with a calculated activation barrier of approximately 16.6 kcal/mol, which aligns well with experimental kinetic data.[8]

A single amino acid residue can act as a selectivity switch between TAL and PAL activity. For instance, replacing histidine at position 89 with phenylalanine in a TAL enzyme can completely switch its substrate preference from tyrosine to phenylalanine, converting it into a highly active PAL.[7]

Quantitative Data

The efficiency of this compound production is highly dependent on the source of the TAL enzyme. Below are tables summarizing key kinetic parameters and production yields from various studies.

Table 1: Kinetic Parameters of Tyrosine Ammonia Lyases (TALs) for L-Tyrosine

| Enzyme Source | Km (mM) | kcat (s⁻¹) | kcat/Km (s⁻¹·mM⁻¹) | Reference |

|---|---|---|---|---|

| Chryseobacterium luteum sp. nov (TALclu) | 0.019 | 31 | 1631 | [2][5] |

| Rivularia sp. PCC 7116 (TALrpc) | - | - | - | [5] |

| Rhodobacter sphaeroides | - | - | - | [1] |

| Flavobacterium johnsoniae | - | - | - | [10] |

| Herpetosiphon aurantiacus | - | - | - |[10] |

Table 2: Production of this compound Using Engineered Microorganisms

| Production Host | Enzyme Source | Conditions | Titer | Reference |

|---|---|---|---|---|

| Pseudomonas putida KT2440 | Rhodobacter sphaeroides TAL | Fed-batch, pH shift to 8.5 | 1.381 g/L | [1] |

| E. coli (whole cell) | Chryseobacterium luteum TAL (TALclu) | 30 mM L-tyrosine, pH 9-10, 50°C, 8h | 2.03 g/L | [2][5] |

| E. coli (whole cell) | Rivularia sp. TAL (TALrpc) | 30 mM L-tyrosine, pH 7, 50°C, 24h | 2.35 g/L | [2][5] |

| E. coli | Flavobacterium johnsoniae TAL | - | 440 µM / OD₆₀₀ unit | [10] |

| Saccharomyces cerevisiae | Flavobacterium johnsoniae TAL | - | 5-fold improvement over other TALs |[10] |

Experimental Protocols

Recombinant Production and Purification of TAL

This protocol describes a general method for expressing and purifying a His-tagged TAL enzyme in E. coli.

-

Gene Synthesis and Cloning: The gene encoding the TAL of interest is codon-optimized for E. coli expression and synthesized. It is then cloned into an expression vector, such as pET15b, which adds an N-terminal His-tag for purification.[5]

-

Expression: The resulting plasmid is transformed into an expression host strain like E. coli BL21(DE3). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of Luria-Bertani (LB) medium. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.5-0.6.[5][11]

-

Induction: Protein expression is induced by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM. The culture is then incubated at a lower temperature, such as 18-20°C, for 16-20 hours to improve protein solubility.[5][11]

-

Cell Lysis: Cells are harvested by centrifugation (e.g., 8,000 rpm for 5 min). The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.5) and lysed by sonication on ice.[11]

-

Purification: The cell lysate is centrifuged (e.g., 12,000 x g for 15 min) to remove cell debris. The supernatant, containing the soluble His-tagged TAL, is loaded onto a Ni-NTA affinity chromatography column. The column is washed, and the purified protein is eluted according to the manufacturer's instructions. Protein concentration is determined using a method like the Bradford assay.[11]

Spectrophotometric Assay for TAL Activity

This assay quantifies TAL activity by measuring the rate of this compound formation, which absorbs light at approximately 310 nm.

-

Reagent Preparation:

-

Buffer: Prepare a suitable buffer, such as 50 mM borate (B1201080) buffer, adjusted to the optimal pH for the specific TAL being tested (often pH 8.5-9.5).[5][6]

-

Substrate Solution: Prepare a solution of L-tyrosine (e.g., 2 mM) in the chosen buffer. Gentle heating (e.g., 45°C) may be required to fully dissolve the substrate.[5][12]

-

-

Assay Procedure:

-

The assay is typically performed in a UV-transparent 96-well plate.[5]

-

To each well, add 190 µL of the pre-warmed substrate solution.

-

Initiate the reaction by adding 10 µL of the purified enzyme solution (e.g., 1 mg/mL).[5]

-

Immediately measure the increase in absorbance at 310 nm over time (e.g., for 10 minutes) using a microplate reader set to the optimal temperature (e.g., 37°C or 50°C).[5][13]

-

-

Calculation of Activity: One unit (U) of TAL activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of this compound per minute under the specified assay conditions.[5]

Quantification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is a precise method for quantifying the this compound produced in enzymatic reactions or fermentation broths.

-

Sample Preparation:

-

Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations (e.g., 0.01 to 1 mg/mL) in the mobile phase. Inject these standards to generate a calibration curve of peak area versus concentration.[14][15]

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[14]

-

Mobile Phase: An isocratic or gradient mixture of an organic solvent (e.g., acetonitrile) and an acidified aqueous phase (e.g., water with 0.1% formic acid). A typical composition is water/acetonitrile with formic acid.[15]

-

Flow Rate: 0.7 - 1.0 mL/min.[15]

-

Column Temperature: 30°C.[15]

-

-

Analysis: Inject the prepared sample. Identify the this compound peak by comparing its retention time to that of the standard. Quantify the concentration in the sample by interpolating its peak area on the standard curve.[14]

Visualizations

References

- 1. Bioconversion of L-Tyrosine into p-Coumaric Acid by Tyrosine Ammonia-Lyase Heterologue of Rhodobacter sphaeroides Produced in Pseudomonas putida KT2440 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Novel Tyrosine Ammonia Lyases for the Enzymatic Synthesis of p-Coumaric Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Tyrosine ammonia-lyase - Wikipedia [en.wikipedia.org]

- 5. d-nb.info [d-nb.info]

- 6. Discovery of Novel Tyrosine Ammonia Lyases for the Enzymatic Synthesis of p‐Coumaric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of a substrate selectivity switch in tyrosine ammonia-lyase, a member of the aromatic amino acid lyase family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New insights in the catalytic mechanism of tyrosine ammonia-lyase given by QM/MM and QM cluster models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Preparation of Unnatural Amino Acids with Ammonia-Lyases and 2,3-Aminomutases | Springer Nature Experiments [experiments.springernature.com]

- 10. journals.asm.org [journals.asm.org]

- 11. Programmable Polyproteams of Tyrosine Ammonia Lyases as Cross-Linked Enzymes for Synthesizing p-Coumaric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. assaygenie.com [assaygenie.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. Application of a reversed-phase HPLC method for quantitative p -coumaric acid analysis in wine | OENO One [oeno-one.eu]

The Phenylalanine Ammonia-Lyase (PAL) Pathway to 4-Coumaric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Phenylalanine Ammonia-Lyase (PAL) pathway is a crucial metabolic route in plants, fungi, and some bacteria, marking the entry point for the biosynthesis of a vast array of phenylpropanoid-derived secondary metabolites. This technical guide provides an in-depth exploration of the core enzymatic steps leading to the synthesis of 4-Coumaric acid, a key precursor for commercially significant compounds such as flavonoids, stilbenes, and lignans. Understanding and manipulating this pathway is of paramount importance for metabolic engineering, drug discovery, and the production of high-value natural products.

The conversion of L-phenylalanine to this compound is a two-step enzymatic process catalyzed by Phenylalanine Ammonia-Lyase (PAL) and Cinnamate-4-Hydroxylase (C4H). This guide will detail the biochemical reactions, present quantitative kinetic data for these enzymes, provide comprehensive experimental protocols for their analysis, and visualize the key pathways and workflows.

Core Biosynthetic Pathway

The biosynthesis of this compound from L-phenylalanine involves two primary enzymatic reactions:

-

Deamination of L-phenylalanine: Phenylalanine Ammonia-Lyase (PAL; EC 4.3.1.24) catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid and ammonia.[1] This is the committed step of the phenylpropanoid pathway.[1]

-

Hydroxylation of trans-cinnamic acid: Cinnamate-4-Hydroxylase (C4H; EC 1.14.14.91), a cytochrome P450-dependent monooxygenase, hydroxylates trans-cinnamic acid at the para position to yield this compound (also known as p-coumaric acid).[2][3] This reaction requires a cytochrome P450 reductase (CPR) to transfer electrons from NADPH.[2]

Quantitative Enzyme Kinetics

The efficiency of the PAL pathway is dictated by the kinetic properties of its constituent enzymes. The Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) are critical parameters for understanding substrate affinity and catalytic turnover. Below are tables summarizing the kinetic parameters for PAL and C4H from various organisms.

Table 1: Kinetic Parameters of Phenylalanine Ammonia-Lyase (PAL)

| Organism | Substrate | Km (mM) | Vmax (units) | Reference |

| Musa cavendishii | L-Phenylalanine | 1.45 | 0.15 U/hr | [4] |

| Annona cherimola | L-Phenylalanine | 164 ± 4 | Not specified | [5] |

| Glycine max | L-Phenylalanine | 0.25 | Not specified | |

| Arabidopsis thaliana | L-Phenylalanine | 0.03-0.1 | Not specified | |

| Petroselinum crispum | L-Phenylalanine | 0.15 | Not specified |

Table 2: Kinetic Parameters of Cinnamate-4-Hydroxylase (C4H)

| Organism | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Reference |

| Glycine max (GmC4H2) | trans-Cinnamic acid | 6.438 ± 0.74 | 3.6 ± 0.15 | [6] |

| Glycine max (GmC4H14) | trans-Cinnamic acid | 2.74 ± 0.18 | 56.38 ± 0.73 | [6] |

| Glycine max (GmC4H20) | trans-Cinnamic acid | 3.83 ± 0.44 | 0.13 | [6] |

| Various Plants | trans-Cinnamic acid | 0.61 - 40.68 | Not specified | [2] |

Experimental Protocols

Accurate measurement of enzyme activity and product formation is essential for studying and engineering the PAL pathway. This section provides detailed protocols for the key experimental procedures.

Protocol 1: Spectrophotometric Assay for Phenylalanine Ammonia-Lyase (PAL) Activity

This protocol is adapted from established methods for determining PAL activity in plant extracts.[7]

Principle: The formation of trans-cinnamic acid from L-phenylalanine is monitored by measuring the increase in absorbance at 290 nm.

Materials and Reagents:

-

Extraction Buffer: 0.1 M Sodium Borate buffer (pH 8.8) containing 14 mM β-mercaptoethanol and 2% (w/v) polyvinylpyrrolidone (B124986) (PVPP).

-

Substrate Solution: 50 mM L-phenylalanine in 0.1 M Sodium Borate buffer (pH 8.8).

-

Stop Solution: 1 M HCl.

-

Spectrophotometer capable of reading at 290 nm.

-

Refrigerated centrifuge.

-

Homogenizer (e.g., mortar and pestle).

Procedure:

-

Enzyme Extraction:

-

Homogenize 1 g of plant tissue in 5 mL of ice-cold extraction buffer.

-

Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.

-

Collect the supernatant, which contains the crude enzyme extract. Keep on ice.

-

-

Assay Reaction:

-

Prepare two tubes: a "Sample" tube and a "Blank" tube.

-

To both tubes, add 2.0 mL of the substrate solution.

-

To the "Sample" tube, add 0.5 mL of the enzyme extract.

-

To the "Blank" tube, add 0.5 mL of the extraction buffer.

-

Incubate both tubes at 37°C for 60 minutes.

-

-

Reaction Termination and Measurement:

-

Stop the reaction by adding 0.5 mL of 1 M HCl to both tubes.

-

Measure the absorbance of the "Sample" and "Blank" at 290 nm. The absorbance of the blank is subtracted from the sample to account for non-enzymatic conversion and background absorbance.

-

Calculation of Enzyme Activity:

One unit of PAL activity is defined as the amount of enzyme that produces 1 µmol of trans-cinnamic acid per minute. The molar extinction coefficient of trans-cinnamic acid at 290 nm is 9630 M-1cm-1.[7]

Protocol 2: Cinnamate-4-Hydroxylase (C4H) Activity Assay Using Microsomes

This protocol outlines a general procedure for assaying C4H activity from plant tissues.

Principle: C4H is a membrane-bound enzyme located in the endoplasmic reticulum. Therefore, a microsomal fraction containing the enzyme must be isolated. The activity is determined by quantifying the formation of this compound from trans-cinnamic acid, typically via HPLC.

Materials and Reagents:

-

Microsome Extraction Buffer: e.g., 0.1 M sodium phosphate (B84403) buffer (pH 7.4) containing 14 mM β-mercaptoethanol, 1 mM EDTA, and 20% (v/v) glycerol.

-

Reaction Buffer: 50 mM sodium phosphate buffer (pH 7.4).

-

trans-Cinnamic Acid Solution (Substrate): Prepare a stock solution in ethanol (B145695) and dilute to the desired concentration in the reaction buffer.

-

NADPH Solution.

-

Microsomal pellet.

-

HPLC system with a C18 column.

Procedure:

-

Microsome Isolation:

-

Homogenize plant tissue in ice-cold extraction buffer.

-

Perform differential centrifugation to isolate the microsomal fraction (typically a high-speed centrifugation step, e.g., 100,000 x g).

-

Resuspend the microsomal pellet in a minimal volume of reaction buffer.

-

Determine the protein concentration of the microsomal suspension (e.g., using the Bradford assay).

-

-

Enzyme Assay:

-

In a microcentrifuge tube, combine the microsomal preparation, reaction buffer, and trans-cinnamic acid.

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding NADPH.

-

Incubate at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and acidifying (e.g., with HCl).

-

-

Product Extraction and Analysis:

-

Vortex the mixture vigorously to extract the this compound into the organic phase.

-

Centrifuge to separate the phases.

-

Evaporate the organic solvent and redissolve the residue in the HPLC mobile phase.

-

Analyze the sample by HPLC to quantify the amount of this compound produced.

-

Protocol 3: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the quantification of this compound.[8][9][10][11]

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A typical gradient might be a linear increase in the organic solvent concentration.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 310 nm.

-

Column Temperature: 30°C.

Procedure:

-

Standard Preparation:

-

Prepare a stock solution of this compound standard in methanol.

-

Create a series of dilutions from the stock solution to generate a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

-

Sample Preparation:

-

Prepare the sample as described in the enzyme assay protocols (or other extraction methods).

-

Ensure the final sample is dissolved in the mobile phase.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

Analysis:

-

Inject the standards to generate a calibration curve by plotting peak area versus concentration.

-

Inject the samples.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with the standard.

-

Quantify the amount of this compound in the sample using the calibration curve.

-

Conclusion and Future Directions

The Phenylalanine Ammonia-Lyase pathway to this compound represents a cornerstone of phenylpropanoid metabolism. The data and protocols presented in this guide offer a comprehensive resource for researchers in plant biology, metabolic engineering, and drug development. A thorough understanding of the enzymes involved, their kinetics, and the methods for their characterization is essential for the successful manipulation of this pathway for the production of valuable downstream products.

Future research in this area will likely focus on the discovery and characterization of novel PAL and C4H enzymes with improved catalytic efficiencies and substrate specificities. Furthermore, the principles of synthetic biology and metabolic engineering will continue to be applied to create microbial cell factories for the high-yield production of this compound and its derivatives, providing a sustainable alternative to chemical synthesis. The colocalization of PAL and C4H in multi-enzyme complexes, or "metabolons," is another area of active investigation that could lead to new strategies for enhancing pathway flux.[2]

References

- 1. Phenylalanine ammonia-lyase - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. curresweb.com [curresweb.com]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. journals.plos.org [journals.plos.org]

- 7. benchchem.com [benchchem.com]

- 8. Application of a reversed-phase HPLC method for quantitative p -coumaric acid analysis in wine | OENO One [oeno-one.eu]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Natural sources and dietary occurrence of p-coumaric acid

An In-depth Technical Guide on the Natural Sources and Dietary Occurrence of p-Coumaric Acid

Introduction

p-Coumaric acid (4-hydroxycinnamic acid) is a phenolic acid belonging to the hydroxycinnamic acid family, widely distributed throughout the plant kingdom.[1][2][3] It is a secondary metabolite synthesized by plants through the shikimic acid pathway.[4] Found in both free and conjugated forms, p-coumaric acid is a common dietary polyphenol present in a variety of fruits, vegetables, cereals, and beverages.[2][5][6] This compound and its derivatives are recognized for a range of bioactive properties, including antioxidant, anti-inflammatory, antimicrobial, and anticancer activities, making them of significant interest to researchers, scientists, and drug development professionals.[1][2][5] This guide provides a comprehensive overview of the natural sources, dietary occurrence, and analytical methodologies for p-coumaric acid, along with insights into its biosynthetic and metabolic signaling pathways.

Dietary Occurrence and Natural Sources

p-Coumaric acid is ubiquitous in the human diet. It is present in an array of plant-based foods, often in esterified or glycosylated forms, which can influence its bioavailability.[1][5] The concentration of p-coumaric acid can vary significantly depending on the plant species, cultivar, growing conditions, and processing methods.[6]

Quantitative Data of p-Coumaric Acid in Foods

The following tables summarize the concentrations of p-coumaric acid in various food sources as reported in the scientific literature.

Table 1: p-Coumaric Acid Content in Fruits and Vegetables

| Food Source | Part | Mean Content (mg/100g FW) | Reference(s) |

| American Cranberry | Fruit | 1.08 | [7] |

| Sweet Pepper (Green) | Fruit | 0.09 | [8] |

| Sweet Pepper (Red) | Fruit | 0.05 | [8] |

| Tomato | Fruit | 0.2 - 0.5 | [9] |

Table 2: p-Coumaric Acid Content in Cereals and Grains

| Food Source | Form | Mean Content (μg/g dm) | Reference(s) |

| Wheat | Whole Grain | 604 (Total Phenolic Acids) | [10] |

| Hard Wheat | Whole Grain Flour | 2.39 | [11] |

| Winter Barley | Whole Grain | 991 (Total Phenolic Acids) | [10] |

| Spring Barley | Whole Grain | 908 (Total Phenolic Acids) | [10] |

| Corn | Whole Grain | 2213 (Total Phenolic Acids) | [10] |

| Popcorn | Whole Grain | 3298 (Total Phenolic Acids) | [10] |

| Triticale | Whole Grain | 100 - 150 | [12] |

Table 3: p-Coumaric Acid Content in Beverages

| Beverage | Mean Content (mg/100 mL) | Reference(s) |

| Red Wine | 0.55 | [13][14] |

| White Wine | 0.15 | [13] |

| Beer (Regular) | 0.10 | [13] |

| Coffee (Filter) | 0.5 - 1.5 | [15] |

Experimental Protocols for Quantification

The accurate quantification of p-coumaric acid in various matrices is crucial for research and quality control. High-Performance Liquid Chromatography (HPLC) is the most widely reported method for this purpose.[1]

Extraction of p-Coumaric Acid from Plant Material

This protocol describes a general method for the extraction of total phenolic acids, including p-coumaric acid, which involves alkaline hydrolysis to release ester-bound forms.

Materials:

-

Plant material (dried and powdered)

-

80% Methanol

-

2 M Sodium hydroxide (B78521) (NaOH)

-

Concentrated Hydrochloric acid (HCl)

-

Ethyl acetate (B1210297)

-

Anhydrous Sodium sulfate (B86663) (Na₂SO₄)

-

Rotary evaporator

-

Centrifuge

Protocol:

-

Initial Extraction: Weigh approximately 1 g of the dried plant material and add 20 mL of 80% methanol. Extract for 2 hours at room temperature with occasional shaking.

-

Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant.

-

Alkaline Hydrolysis: Add 20 mL of 2 M NaOH to the supernatant and keep the mixture at room temperature for 4 hours in the dark to release ester-bound phenolic acids.

-

Acidification: Acidify the solution to a pH of 2 with concentrated HCl.[16]

-

Liquid-Liquid Extraction: Transfer the acidified solution to a separatory funnel and extract the phenolic acids with three successive portions of 30 mL of ethyl acetate.

-

Drying: Combine the ethyl acetate fractions and dry them over anhydrous sodium sulfate.[16]

-

Evaporation: Filter the solution and evaporate the ethyl acetate to dryness under vacuum using a rotary evaporator.

-

Reconstitution: Reconstitute the dried extract in a known volume (e.g., 1-2 mL) of the HPLC mobile phase and filter through a 0.45 µm syringe filter before injection.[16]

Quantification by High-Performance Liquid Chromatography (HPLC)

This section outlines a typical HPLC method for the quantification of p-coumaric acid.

Instrumentation:

-

HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.[16][17]

-

Reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm).[17][18]

Chromatographic Conditions:

-

Mobile Phase A: Water with 0.5% phosphoric acid or 1% formic acid.[16][18]

-

Gradient Elution: A typical gradient can be from 5% to 80% of mobile phase B over 30 minutes.[18]

Method:

-

Standard Preparation: Prepare a stock solution of p-coumaric acid (e.g., 1 mg/mL) in methanol. Create a series of calibration standards by diluting the stock solution with the mobile phase.[17]

-

Calibration Curve: Inject the calibration standards into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area against the concentration.[16]

-

Sample Analysis: Inject the prepared plant extracts into the HPLC system.

-

Quantification: Identify the p-coumaric acid peak in the sample chromatogram by comparing the retention time with the standard. Quantify the amount of p-coumaric acid in the sample using the calibration curve.[18]

Signaling Pathways

p-Coumaric acid is synthesized in plants via the phenylpropanoid pathway and has been shown to modulate several signaling pathways in biological systems, including the AMP-activated protein kinase (AMPK) and the Advanced Glycation End-product (AGE) - Receptor for AGE (RAGE) pathways.

Biosynthesis of p-Coumaric Acid

p-Coumaric acid is primarily synthesized from the amino acid L-phenylalanine through two key enzymatic steps.[4][19] An alternative route from L-tyrosine also exists in some organisms.[4]

Modulation of the AMPK Signaling Pathway

p-Coumaric acid has been shown to activate AMPK, a key regulator of cellular energy homeostasis.[20][21] Activation of AMPK can lead to increased glucose uptake and fatty acid oxidation.[22][23]

Inhibition of the AGE-RAGE Signaling Pathway

p-Coumaric acid can inhibit the AGE-RAGE signaling pathway, which is implicated in neuroinflammation and the pathogenesis of various chronic diseases.[24][25][26] By inactivating this pathway, p-coumaric acid can reduce the expression of pro-inflammatory cytokines.[24][27]

References

- 1. A Review of Analytical Methods for p-Coumaric Acid in Plant-Based Products, Beverages, and Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. P-coumaric Acid: Advances in Pharmacological Research Based on Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Showing details for content value of p-Coumaric acid in American cranberry - Phenol-Explorer [phenol-explorer.eu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Phenolic Acid Profiles and Antioxidant Activity of Major Cereal Crops - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Concentration data for p-Coumaric acid in Hard wheat, whole grain flour - Phenol-Explorer [phenol-explorer.eu]

- 12. researchgate.net [researchgate.net]

- 13. Showing all foods in which the polyphenol p-Coumaric acid is found - Phenol-Explorer [phenol-explorer.eu]

- 14. researchgate.net [researchgate.net]

- 15. Showing details for content value of p-Coumaric acid in Coffee beverage [Filter] - Phenol-Explorer [phenol-explorer.eu]

- 16. benchchem.com [benchchem.com]

- 17. Isolation, Characterization, and RP-HPLC Estimation of P-Coumaric Acid from Methanolic Extract of Durva Grass (Cynodon dactylon Linn.) (Pers.) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. phcogres.com [phcogres.com]

- 19. mdpi.com [mdpi.com]

- 20. p-Coumaric Acid Enhances Hypothalamic Leptin Signaling and Glucose Homeostasis in Mice via Differential Effects on AMPK Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. AMPK Signaling | Cell Signaling Technology [cellsignal.com]

- 24. mdpi.com [mdpi.com]

- 25. P-Coumaric Acid Reverses Depression-Like Behavior and Memory Deficit Via Inhibiting AGE-RAGE-Mediated Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchonline.gcu.ac.uk [researchonline.gcu.ac.uk]

- 27. KEGG PATHWAY: map04933 [kegg.jp]

An In-depth Technical Guide to 4-Hydroxycinnamic Acid: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxycinnamic acid, also widely known as p-coumaric acid, is a phenolic compound belonging to the class of hydroxycinnamic acids. It is a derivative of cinnamic acid with a hydroxyl group at the C-4 position of the phenyl ring.[1] This compound and its derivatives are ubiquitously found in the plant kingdom, playing crucial roles in the biosynthesis of various secondary metabolites, including lignin, flavonoids, and stilbenoids.[2][3] Beyond its fundamental role in plant biology, 4-hydroxycinnamic acid has garnered significant attention from the scientific community for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, biological activities, and relevant experimental methodologies.

Chemical Structure and Physicochemical Properties

4-Hydroxycinnamic acid exists as two geometric isomers, cis (Z) and trans (E), with the trans isomer being the more stable and abundant form in nature.[1] The core structure consists of a benzene (B151609) ring substituted with a hydroxyl group and a propenoic acid group.

Table 1: General and Physicochemical Properties of 4-Hydroxycinnamic Acid

| Property | Value | Reference(s) |

| IUPAC Name | (2E)-3-(4-hydroxyphenyl)prop-2-enoic acid | [1] |

| Synonyms | p-Coumaric acid, 4-Coumaric acid | [1][4] |

| Molecular Formula | C₉H₈O₃ | [4][5] |

| Molecular Weight | 164.16 g/mol | [4][5][6] |

| CAS Number | 501-98-4 (trans), 4501-31-9 (cis), 7400-08-0 (unspecified) | [1][5][6] |

| Melting Point | 211.5 - 220 °C (trans)[1][6], 130 - 131 °C (cis)[5][7] | [1][5][6][7] |

| Boiling Point | 346.1 °C (Predicted) | [7] |

| Solubility | Slightly soluble in water; soluble in ethanol, diethyl ether, acetone, and methanol (B129727).[1][7] | [1][7] |

| pKa | ~4.59 - 4.65 (Predicted) | [7][8] |

| LogP | 1.79 | [1] |

Biosynthesis and Metabolism

In plants, 4-hydroxycinnamic acid is a key intermediate in the phenylpropanoid pathway. Its biosynthesis primarily occurs via two routes:

-

From L-Phenylalanine: Phenylalanine is first converted to cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL). Cinnamic acid is then hydroxylated at the 4-position by cinnamate (B1238496) 4-hydroxylase (C4H) to yield 4-hydroxycinnamic acid.[2]

-

From L-Tyrosine: Some plants can directly convert L-tyrosine to 4-hydroxycinnamic acid through the action of tyrosine ammonia-lyase (TAL).[9]

In humans, ingested hydroxycinnamic acids are metabolized in the liver and by the gut microbiota.[10][11] The primary metabolic pathways include glucuronidation, sulfation, and methylation of the hydroxyl groups.[10]

Biological Activities and Signaling Pathways

4-Hydroxycinnamic acid exhibits a range of biological activities, which are primarily attributed to its antioxidant properties and its ability to modulate various cellular signaling pathways.

Antioxidant Activity

The antioxidant mechanism of 4-hydroxycinnamic acid involves the donation of a hydrogen atom from its phenolic hydroxyl group to scavenge free radicals, thereby neutralizing their reactivity.[12] This activity is crucial in protecting cells from oxidative damage to lipids, proteins, and DNA. The antioxidant capacity can be evaluated using assays such as DPPH and ABTS radical scavenging.[13]

Anti-inflammatory Activity

4-Hydroxycinnamic acid has been shown to possess anti-inflammatory properties by inhibiting key inflammatory mediators. It can suppress the activation of the NF-κB (nuclear factor kappa B) signaling pathway, which is a central regulator of inflammation.[14][15] This inhibition leads to a decrease in the production of pro-inflammatory cytokines and enzymes such as iNOS and COX-2.[15][16]

Anticancer Activity

The anticancer effects of 4-hydroxycinnamic acid are mediated through the modulation of several signaling pathways involved in cell proliferation, survival, and apoptosis. Studies have shown its ability to suppress the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.[4][17] Key signaling pathways implicated in its anticancer activity include the PI3K/Akt and MAPK/ERK pathways.[4][17]

Experimental Protocols

Synthesis of 4-Hydroxycinnamic Acid

A common laboratory method for the synthesis of 4-hydroxycinnamic acid is the Knoevenagel condensation.[3]

Materials:

-

Malonic acid

-

10% Hydrochloric acid (HCl)

-

Deionized water

-

Ethanol

Procedure:

-

Dissolve 4-hydroxybenzaldehyde (1 equivalent) and malonic acid (2.2 equivalents) in a minimal amount of pyridine in a round-bottom flask.

-

Add a catalytic amount of piperidine to the reaction mixture.

-

Reflux the mixture with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Slowly add 10% HCl to neutralize the pyridine until the pH is acidic, which will precipitate the product.

-

Filter the crude product using a Buchner funnel and wash thoroughly with cold deionized water.

-

Recrystallize the crude product from an ethanol-water mixture to obtain pure 4-hydroxycinnamic acid.

-

Dry the purified crystals under vacuum.

Extraction from Plant Material

4-Hydroxycinnamic acid can be extracted from various plant sources, such as corn bran or other lignocellulosic biomass.[18] Alkaline hydrolysis is often employed to release ester-bound phenolic acids.

Materials:

-

Dried and ground plant material

-

0.5 M Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl) for neutralization

-

Ethyl acetate (B1210297) for liquid-liquid extraction

-

Anhydrous sodium sulfate

-

Rotary evaporator

Procedure:

-

Suspend the ground plant material in 0.5 M NaOH solution (e.g., 1:10 solid to liquid ratio).

-

Heat the suspension at 85°C for 2 hours with occasional stirring.

-

Cool the mixture to room temperature and acidify with HCl to pH 2-3.

-

Perform liquid-liquid extraction with ethyl acetate (3 times).

-

Pool the organic phases and wash with deionized water.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Evaporate the solvent using a rotary evaporator to obtain the crude extract containing 4-hydroxycinnamic acid.

-

The crude extract can be further purified by column chromatography.

HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of 4-hydroxycinnamic acid.

Instrumentation and Conditions:

-

HPLC System: With a UV-Vis or Diode Array Detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of methanol (or acetonitrile) and water containing 0.1% acetic acid or formic acid.[19]

-

Flow Rate: 1.0 mL/min.[19]

-

Detection Wavelength: 310 nm.[19]

-

Injection Volume: 20 µL.

Procedure:

-

Prepare standard solutions of 4-hydroxycinnamic acid in the mobile phase at various concentrations to construct a calibration curve.

-

Prepare the sample by dissolving the extract in the mobile phase and filtering through a 0.45 µm syringe filter.

-

Inject the standards and samples into the HPLC system.

-

Identify the 4-hydroxycinnamic acid peak in the chromatogram by comparing the retention time with the standard.

-

Quantify the amount of 4-hydroxycinnamic acid in the sample using the calibration curve.

In Vitro Antioxidant Activity - DPPH Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the radical scavenging activity of compounds.

Materials:

-

DPPH solution (e.g., 0.1 mM in methanol)

-

4-Hydroxycinnamic acid stock solution in methanol

-

Methanol

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of 4-hydroxycinnamic acid from the stock solution.

-

In a 96-well plate, add a fixed volume of the DPPH solution to each well.

-

Add an equal volume of the different concentrations of the 4-hydroxycinnamic acid solution or a standard antioxidant (e.g., ascorbic acid) to the wells.

-

For the control, add methanol instead of the sample.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Cell Viability - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[20][21]

Materials:

-

Cancer cell line (e.g., HepG2)

-

Complete cell culture medium

-

4-Hydroxycinnamic acid stock solution (sterile-filtered)

-

MTT solution (5 mg/mL in PBS, sterile-filtered)

-

Solubilization solution (e.g., DMSO or acidic isopropanol)

-

96-well cell culture plate

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight in a CO₂ incubator.

-

Treat the cells with various concentrations of 4-hydroxycinnamic acid and a vehicle control.

-

Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 3-4 hours.[20]

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control.

Conclusion

4-Hydroxycinnamic acid is a versatile phenolic compound with a well-defined chemical structure and a broad spectrum of biological activities. Its antioxidant, anti-inflammatory, and anticancer properties, mediated through various signaling pathways, make it a compound of significant interest for further research and potential therapeutic applications. The experimental protocols provided in this guide offer a foundation for researchers to synthesize, extract, analyze, and evaluate the biological effects of this promising natural product. Further investigations into its in vivo efficacy, bioavailability, and safety are warranted to fully realize its potential in drug development.

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | The Role of Hydroxycinnamic Acid Amide Pathway in Plant Immunity [frontiersin.org]

- 3. Natural and Synthetic Derivatives of Hydroxycinnamic Acid Modulating the Pathological Transformation of Amyloidogenic Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The flavonoid p-hydroxycinnamic acid mediates anticancer effects on MDA-MB-231 human breast cancer cells in vitro: Implications for suppression of bone metastases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-Hydroxycinnamic acid synthesis - chemicalbook [chemicalbook.com]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. [PDF] Details of the antioxidant mechanism of hydroxycinnamic acids. | Semantic Scholar [semanticscholar.org]

- 8. Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies [mdpi.com]

- 9. Frontiers | Production of Cinnamic and p-Hydroxycinnamic Acids in Engineered Microbes [frontiersin.org]

- 10. Uptake and metabolism of hydroxycinnamic acids (chlorogenic, caffeic, and ferulic acids) by HepG2 cells as a model of the human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cost-positive.hub.inrae.fr [cost-positive.hub.inrae.fr]

- 12. Hydroxycinnamic Acid Antioxidants: An Electrochemical Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure-antiradical activity relationships of 25 natural antioxidant phenolic compounds from different classes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anti-inflammatory effects of hydroxycinnamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. caringsunshine.com [caringsunshine.com]

- 16. researchgate.net [researchgate.net]

- 17. The phytochemical p-hydroxycinnamic acid suppresses the growth and stimulates the death in human liver cancer HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Hydroxycinnamic Acid Extraction from Multiple Lignocellulosic Sources: Correlations with Substrate Composition and Taxonomy for Flavoring and Antioxidant Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A New HPLC-UV Method Using Hydrolyzation with Sodium Hydroxide for Quantitation of Trans-p-Hydroxycinnamic Acid and Total Trans-p-Hydroxycinnamic Acid Esters in the Leaves of Ligustrum robustum - PMC [pmc.ncbi.nlm.nih.gov]

- 20. merckmillipore.com [merckmillipore.com]

- 21. broadpharm.com [broadpharm.com]

Biological role of p-coumaric acid in plant metabolism

An In-depth Technical Guide on the Biological Role of p-Coumaric Acid in Plant Metabolism

Introduction

p-Coumaric acid, also known as 4-hydroxycinnamic acid, is a phenolic compound belonging to the hydroxycinnamic acid family.[1][2][3] It is a pivotal intermediate in the phenylpropanoid pathway, one of the most important secondary metabolic pathways in plants.[4][5] This pathway is responsible for the synthesis of a vast array of phenolic compounds, including flavonoids, stilbenoids, coumarins, and lignin (B12514952).[1][4][6] As a central precursor, p-coumaric acid plays a fundamental role in plant growth, development, cell wall structure, and defense against biotic and abiotic stresses.[7][8] Found ubiquitously in the plant kingdom, it exists in both free and conjugated forms, esterified to molecules like polysaccharides and lignin within the plant cell wall.[9][10] This guide provides a comprehensive technical overview of the biosynthesis of p-coumaric acid, its metabolic fate, and its multifaceted biological roles, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Biosynthesis of p-Coumaric Acid

p-Coumaric acid is synthesized in plants primarily through the phenylpropanpropanoid pathway, originating from the aromatic amino acids L-phenylalanine or L-tyrosine, which are products of the shikimate pathway.[1][4][11][12] There are two main biosynthetic routes for its formation.

-

The Phenylalanine Route: This is the most common pathway in plants.[4][11] It involves two key enzymatic steps:

-

Phenylalanine Ammonia-Lyase (PAL): PAL catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid.[4][11]

-

Cinnamate-4-Hydroxylase (C4H): This cytochrome P450-dependent monooxygenase (a member of the CYP73A subfamily) hydroxylates trans-cinnamic acid at the 4-position to yield p-coumaric acid.[4][11] This reaction requires a cytochrome P450 reductase (CPR) to supply electrons from NADPH.[4][11]

-

-

The Tyrosine Route: This more direct route is found in some plants and is widely used in engineered microbes for p-coumaric acid production.[4][11][12]

p-Coumaric Acid as a Central Metabolic Precursor

p-Coumaric acid stands at a crucial metabolic crossroads. For it to be channeled into various downstream pathways, it must first be activated to its coenzyme A (CoA) thioester, p-coumaroyl-CoA.[13] This activation is an ATP-dependent reaction catalyzed by the enzyme 4-coumarate:CoA ligase (4CL) .[6][13] p-Coumaroyl-CoA is the common precursor for a multitude of important plant secondary metabolites.[6]

-

Lignin Biosynthesis: p-Coumaroyl-CoA is a precursor to monolignols, the fundamental building blocks of lignin.[4] Through a series of reduction and modification steps, it is converted to p-coumaryl alcohol, one of the three primary monolignols that polymerize to form the complex lignin structure in the plant cell wall.[4]

-

Flavonoid Biosynthesis: In the first committed step of the flavonoid pathway, one molecule of p-coumaroyl-CoA condenses with three molecules of malonyl-CoA.[6] This reaction is catalyzed by Chalcone Synthase (CHS) to form naringenin (B18129) chalcone, the precursor to all classes of flavonoids.[6][14]

-

Stilbenoid Biosynthesis: Similar to flavonoid synthesis, stilbenoids are formed from the condensation of p-coumaroyl-CoA and three molecules of malonyl-CoA. However, a different enzyme, Stilbene Synthase (STS) , catalyzes a distinct cyclization reaction to produce resveratrol, a well-known stilbenoid.[4][6]

-

Coumarin (B35378) Biosynthesis: p-Coumaroyl-CoA also serves as the precursor for coumarins. This pathway begins with an ortho-hydroxylation step, followed by isomerization and lactonization to form the characteristic coumarin ring structure.[5][6]

Role in Plant Cell Wall Structure

p-Coumaric acid is a significant component of the cell walls of many plants, particularly in grasses.[15] It is incorporated into the cell wall matrix primarily through ester linkages to polysaccharides (like arabinoxylans) and to the side-chains of lignin polymers.[9][15][16]

-

Lignin Acylation: The attachment of p-coumaric acid to lignin occurs through the acylation of monolignols prior to their polymerization into the lignin structure.[16] This process is catalyzed by enzymes from the BAHD family of acyl-CoA transferases, such as p-coumaroyl-CoA monolignol transferase (PMT).[15][17]

-

Impact on Wall Properties: The presence of p-coumaric acid in the cell wall contributes to its structural integrity and hydrophobicity.[18][19][20] An increased lignin content, which can be promoted by the application of p-coumaric acid, has been shown to reduce hyperhydricity (water-logging of the apoplast) in seedlings by making the cell wall more hydrophobic.[18][19][20] The ester linkages it forms can act as cross-linkers between lignin and polysaccharides, further strengthening the cell wall matrix.[12]

Role in Plant Defense

p-Coumaric acid and its derivatives are integral to plant defense mechanisms against a wide range of biotic and abiotic stresses.

-

Antimicrobial Activity: p-Coumaric acid exhibits direct inhibitory effects on the growth of various fungal and bacterial pathogens.[21][22] It can damage bacterial cell membranes and interfere with pathogen metabolism.[21][23]

-

Signaling for Defense Responses: Exogenous application of p-coumaric acid can induce plant defense responses.[23] It has been shown to activate the jasmonic acid signaling pathway, leading to the accumulation of defense-related phenylpropanoid compounds and flavonoids.[23] This enhanced chemical defense can impart resistance against diseases like black rot in Brassica napus.[23]

-

Precursor to Phytoalexins: As a key intermediate in the phenylpropanoid pathway, p-coumaric acid is a precursor to phytoalexins such as stilbenes and isoflavonoids, which are antimicrobial compounds produced by plants in response to pathogen attack.[24]

-

Cell Wall Reinforcement: In response to pathogen attack, plants often reinforce their cell walls through lignification to create a physical barrier against pathogen invasion. p-Coumaric acid contributes to this process as a lignin precursor.

p-Coumaric Acid as a Signaling Molecule

Beyond its structural and defense roles, p-coumaric acid also functions as a signaling molecule in various plant processes.

-

Growth Regulation: The effect of exogenously applied p-coumaric acid on plant growth can be species-dependent. While it is often considered an allelochemical that can inhibit growth, some studies have shown it can promote shoot growth in certain species like chia (Salvia hispanica L.).[7][8][25] This growth promotion may be linked to the activation of a reactive oxygen species (ROS) signaling pathway.[8][25]

-

Root-Microbe Interactions: Phenolic compounds, including p-coumaric acid, are cited as potential signaling molecules in the establishment of mycorrhizal symbiosis between plant roots and fungi.[26]

-

Stress Response: p-Coumaric acid is involved in mediating plant responses to abiotic stresses. For instance, it can play a role in mitigating the negative effects of salt stress by altering the plant's ion profile and activating antioxidant systems.[7]

Quantitative Data

The following tables summarize key quantitative data related to p-coumaric acid metabolism and its effects.

Table 1: Microbial Production of p-Coumaric Acid

| Host Organism | Genetic Modification | Precursor | Titer (mg/L) | Reference |

|---|---|---|---|---|

| Escherichia coli | Expression of TAL from Flavobacterium johnsoniae | L-Tyrosine | 525 | [4] |

| Escherichia coli | Optimization of PAL and C4H expression | L-Phenylalanine | 1500 | [4] |

| Escherichia coli | Expression of PAL and C4H; optimization of NADPH | Glucose | ~25.6 (156.09 µM) | [4][11] |

| Saccharomyces cerevisiae | Overexpression of feedback-resistant DAHP synthase and chorismate mutase, TAL expression | Glucose | 1930 | [4] |

| Corynebacterium glutamicum | Heterologous expression of TAL, optimization of shikimate pathway | Glucose | 661 |[4] |

Table 2: Kinetic Parameters of 4-Coumarate:CoA Ligase (4CL) from various plant sources with p-Coumaric Acid as substrate Note: Kinetic parameters can vary significantly based on the specific isoform, purification methods, and assay conditions.

| Plant Source | Enzyme Isoform | Km (µM) | Vmax (units) | Reference |

|---|---|---|---|---|

| Arabidopsis thaliana | At4CL1 | 9 | Not specified | [13] |

| Arabidopsis thaliana | At4CL2 | 19 | Not specified | [13] |

| Populus tomentosa | Pto4CL1 | 134.3 | Not specified | [13] |

| Nicotiana tabacum | Nt4CL1 | 45 | Not specified |[13] |

Table 3: Concentration of p-Coumaric Acid in Pineapple (Ananas comosus) Extracts

| Pineapple State | Extraction Method | Concentration (µg/mL) | Reference |

|---|---|---|---|

| Ripe | Juice Extract | 11.76 | [27] |

| Ripe | Methanol (B129727) Extract | 0.03 | [27] |

| Unripe | Juice Extract | 0.41 |[27] |

Table 4: Effect of Exogenous p-Coumaric Acid (100 µM) on Salvia hispanica (Chia) Seedling Growth

| Growth Parameter | % Change Relative to Control | Reference |

|---|---|---|

| Shoot Height | +37.2% | [25] |

| Shoot Fresh Weight | +59% | [7] |

| Shoot Dry Weight | +28% |[7] |

Experimental Protocols

Detailed methodologies are crucial for the accurate study of p-coumaric acid. Below are representative protocols for its extraction, quantification, and production.

Protocol 1: Extraction and Quantification of p-Coumaric Acid by HPLC-UV

This protocol is a generalized method for quantifying p-coumaric acid in plant extracts.[2][28][29][30]

1. Sample Preparation (Methanol Extraction): a. Dry plant material and grind into a fine powder. b. Weigh a known quantity of the dried powder and extract with methanol (e.g., 10 mL methanol per 1 g of sample). c. Sonicate or vortex the mixture for 20-30 minutes. d. Centrifuge the mixture to pellet the solid material. e. Collect the supernatant. The extraction may be repeated on the pellet to ensure complete recovery. f. Evaporate the combined methanol extracts to dryness using a rotary evaporator or a stream of nitrogen. g. Reconstitute the dried extract in a known volume of the initial mobile phase (e.g., 1 mL). h. Filter the reconstituted sample through a 0.45-µm syringe filter before injection.

2. HPLC-UV Analysis: a. Instrumentation: Standard HPLC system with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) and a UV-Vis detector.[28] b. Mobile Phase: A gradient of an acidic aqueous solvent (e.g., 0.1% formic acid or 0.5% phosphoric acid in water; Solvent A) and an organic solvent (e.g., acetonitrile (B52724) or methanol; Solvent B).[27][28] c. Elution Program: A typical gradient might be: 0-30 min, 5% to 80% B; 30-33 min, hold at 80% B; 33-35 min, return to 5% B; 35-40 min, hold at 5% B for equilibration.[27] d. Flow Rate: 0.8 - 1.0 mL/min.[27][28] e. Detection Wavelength: Monitor absorbance at the λmax of p-coumaric acid, typically around 280-310 nm.[4][27][28] f. Quantification: Prepare a standard curve using serial dilutions of an authentic p-coumaric acid standard of known concentration. The concentration in the samples is determined by comparing their peak areas to the standard curve.[4][30]

Protocol 2: Whole-Cell Biotransformation for p-Coumaric Acid Production

This protocol is adapted from studies using engineered E. coli to produce p-coumaric acid from an amino acid precursor.[4]

1. Strain Cultivation and Induction: a. Grow the engineered E. coli strain containing the biosynthetic genes (e.g., TAL) in a rich medium (e.g., LB broth) with appropriate antibiotics at 37°C with shaking. b. Monitor cell growth by measuring optical density at 600 nm (OD600). c. When the culture reaches the mid-log phase (OD600 of 0.6-0.8), induce gene expression by adding an inducer like IPTG to a final concentration of 0.2 mM. d. Continue incubation under inducing conditions (e.g., 30°C for 4-6 hours) to allow for protein expression.

2. Biotransformation Reaction: a. Harvest the induced cells by centrifugation. b. Wash the cell pellet with a suitable buffer (e.g., 10 mM PBS, pH 7.4) three times to remove residual medium. c. Resuspend the washed cells in a reaction buffer (e.g., 20 mM Glycine-NaOH, pH 9.0) containing the precursor substrate (e.g., 1 mg/mL L-tyrosine). d. Incubate the reaction mixture at an optimized temperature (e.g., 42°C) with shaking.

3. Sampling and Analysis: a. Collect samples from the reaction mixture at various time points to monitor the formation of p-coumaric acid. b. Centrifuge the collected samples to pellet the cells. c. The supernatant can be directly filtered and analyzed by HPLC as described in Protocol 1.

Conclusion

p-Coumaric acid is far more than a simple metabolic intermediate; it is a central hub in plant biochemistry that dictates the flow of carbon into a vast array of compounds essential for plant life. Its roles are deeply integrated into the plant's structural framework, its chemical defense systems, and its developmental signaling networks. From providing the building blocks for the rigid lignin polymer that supports the plant body to serving as the precursor for antimicrobial flavonoids and acting as a signaling molecule in stress responses, the influence of p-coumaric acid is extensive. A thorough understanding of its metabolism is therefore critical for researchers in plant science, agriculture, and natural product chemistry, and holds significant potential for applications in metabolic engineering, crop improvement, and the development of novel therapeutic agents derived from plant sources.

References

- 1. Scavenging Properties of Plant-Derived Natural Biomolecule Para-Coumaric Acid in the Prevention of Oxidative Stress-Induced Diseases [mdpi.com]

- 2. A Review of Analytical Methods for p-Coumaric Acid in Plant-Based Products, Beverages, and Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benthamscience.com [benthamscience.com]

- 4. benchchem.com [benchchem.com]

- 5. peerj.com [peerj.com]

- 6. researchgate.net [researchgate.net]

- 7. p-Coumaric Acid Differential Alters the Ion-Omics Profile of Chia Shoots under Salt Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The role of p-coumaric acid on physiological and biochemical response of chia seedling under salt stress [uwcscholar.uwc.ac.za]

- 9. researchgate.net [researchgate.net]

- 10. discover.library.noaa.gov [discover.library.noaa.gov]

- 11. mdpi.com [mdpi.com]

- 12. Microbial synthesis of the plant natural product precursor p-coumaric acid with Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Modification of plant cell walls with hydroxycinnamic acids by BAHD acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. p-Coumaroylation of poplar lignins impacts lignin structure and improves wood saccharification - PMC [pmc.ncbi.nlm.nih.gov]

- 18. p-Coumaric acid increases lignin content and reduces hyperhydricity in in vitro-grown Arabidopsis seedlings | International Society for Horticultural Science [ishs.org]

- 19. edepot.wur.nl [edepot.wur.nl]

- 20. researchgate.net [researchgate.net]

- 21. taylorandfrancis.com [taylorandfrancis.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. The Plant Phenolic Compound p-Coumaric Acid Represses Gene Expression in the Dickeya dadantii Type III Secretion System - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Exogenous p-Coumaric Acid Improves Salvia hispanica L. Seedling Shoot Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 26. tandfonline.com [tandfonline.com]

- 27. researchgate.net [researchgate.net]

- 28. benchchem.com [benchchem.com]

- 29. 2024.sci-hub.st [2024.sci-hub.st]

- 30. phcogres.com [phcogres.com]

Spectroscopic Properties of Hydroxycinnamic Acids: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of common hydroxycinnamic acids—caffeic acid, ferulic acid, p-coumaric acid, and sinapic acid—with a particular focus on the influence of pH on their UV-Vis absorption and fluorescence characteristics. This document is intended to serve as a valuable resource for researchers in the fields of analytical chemistry, biochemistry, food science, and drug development who work with these bioactive compounds.

Introduction to Hydroxycinnamic Acids

Hydroxycinnamic acids are a class of phenolic compounds ubiquitously found in plants. They form a core component of the plant cell wall and are involved in various physiological processes, including defense against pathogens and UV radiation. Due to their potent antioxidant properties, hydroxycinnamic acids have garnered significant interest for their potential applications in human health, including the prevention and treatment of diseases associated with oxidative stress.

The antioxidant activity of these molecules is intrinsically linked to their chemical structure, particularly the presence of hydroxyl and methoxy (B1213986) groups on the phenyl ring and the conjugated double bond in the acrylic acid side chain. The ionization state of the carboxylic acid and phenolic hydroxyl groups, which is dictated by the pH of the surrounding medium, significantly influences their spectroscopic properties and, consequently, their biological activity. Understanding these pH-dependent changes is crucial for the accurate quantification and characterization of hydroxycinnamic acids in various matrices.

pH-Dependent Ionization of Hydroxycinnamic Acids

Hydroxycinnamic acids are weak diprotic or triprotic acids, possessing at least one carboxylic acid group and one or more phenolic hydroxyl groups. The pKa values for these functional groups determine the predominant ionic species at a given pH. The first deprotonation (pKa₁) typically occurs at the carboxylic acid group, while the subsequent deprotonations (pKa₂, pKa₃) correspond to the phenolic hydroxyl groups.

The equilibrium between the different ionization states of a generic hydroxycinnamic acid can be visualized as follows:

Figure 1: General ionization pathway for a diprotic hydroxycinnamic acid.

The specific pKa values for the four hydroxycinnamic acids discussed in this guide are summarized in the table below.

Quantitative Spectroscopic Data

The UV-Vis absorption and fluorescence properties of hydroxycinnamic acids are highly sensitive to pH changes due to the alteration of their electronic structure upon ionization. The deprotonation of the phenolic hydroxyl groups, in particular, leads to a bathochromic (red) shift in the absorption and emission maxima.

UV-Vis Absorption Spectroscopy

The following tables summarize the key UV-Vis absorption data for caffeic, ferulic, p-coumaric, and sinapic acids at different pH values, corresponding to their neutral, monoanionic, and dianionic forms.

Table 1: pH-Dependent UV-Vis Spectroscopic Properties of Caffeic Acid

| pH | Predominant Species | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |

| ~2 | Neutral (H₂A) | 286, 312 | ~18,000 (at 312 nm) |

| ~7 | Monoanion (HA⁻) | 284, 320 | ~15,800 (at 320 nm)[1] |

| >10 | Dianion (A²⁻) | 295, 345 | ~16,000 (at 345 nm) |

Table 2: pH-Dependent UV-Vis Spectroscopic Properties of Ferulic Acid

| pH | Predominant Species | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |

| ~2-4 | Neutral (H₂A) | 322 | 18,600[2] |

| ~7 | Monoanion (HA⁻) | 320 | 13,300[1] |

| >10 | Dianion (A²⁻) | 345 | Not readily available |

Table 3: pH-Dependent UV-Vis Spectroscopic Properties of p-Coumaric Acid

| pH | Predominant Species | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |

| ~1-4 | Neutral (H₂A) | 286, 310 | 18,800 (at 310 nm)[1] |

| ~7 | Monoanion (HA⁻) | 312 | Not readily available |

| >10 | Dianion (A²⁻) | 335 | Not readily available |

Table 4: pH-Dependent UV-Vis Spectroscopic Properties of Sinapic Acid

| pH | Predominant Species | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |

| Acidic | Neutral (H₂A) | 322 | 16,700[1] |

| Neutral | Monoanion (HA⁻) | 326 | Not readily available |

| Alkaline | Dianion (A²⁻) | 355 | Not readily available |

Table 5: pKa Values of Hydroxycinnamic Acids

| Compound | pKa₁ (Carboxylic Acid) | pKa₂ (Phenolic OH) | pKa₃ (Phenolic OH) |

| Caffeic Acid | ~4.4 | ~8.6 | ~11.5 |

| Ferulic Acid | ~4.5 | ~8.9 | - |

| p-Coumaric Acid | ~4.6 | ~9.3 | - |

| Sinapic Acid | ~4.5 | ~9.6 | - |

Fluorescence Spectroscopy

The fluorescence of hydroxycinnamic acids is also pH-dependent. Generally, the fluorescence intensity increases with increasing pH, particularly upon deprotonation of the phenolic hydroxyl group.

Table 6: pH-Dependent Fluorescence Properties of Ferulic Acid

| pH | Predominant Species | Excitation λmax (nm) | Emission λmax (nm) | Relative Fluorescence Intensity |

| 2-4 | Neutral (H₂A) | ~290-310 | ~420 | Low |

| 6-7 | Monoanion (HA⁻) | ~290-310 | ~420 | Moderate |

| 9-10 | Dianion (A²⁻) | ~345 | ~470 | High |

Experimental Protocols

pH-Dependent UV-Vis Spectrophotometry

This protocol outlines the procedure for determining the UV-Vis absorption spectra of a hydroxycinnamic acid at various pH values.

Figure 2: Workflow for pH-dependent UV-Vis spectrophotometry.

Detailed Steps:

-

Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mg/mL) of the hydroxycinnamic acid in a solvent in which it is readily soluble, such as ethanol or methanol.

-

Buffer Preparation: Prepare a series of buffer solutions covering the desired pH range (e.g., citrate (B86180) buffer for pH 2-6, phosphate (B84403) buffer for pH 6-8, and borate (B1201080) buffer for pH 8-12).

-

Sample Preparation for Measurement: For each pH point, pipette a precise volume of the stock solution into a known volume of the buffer solution to obtain a final concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0).

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength range for scanning (e.g., 200-500 nm).

-

Blank Measurement: Fill a cuvette with the buffer solution corresponding to the sample to be measured and use it to zero the instrument.

-

Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the cuvette in the sample holder and record the absorption spectrum.

-

Data Analysis: From the recorded spectra, determine the wavelength of maximum absorbance (λmax). If the concentration of the hydroxycinnamic acid and the path length of the cuvette are known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl). Plot the changes in λmax and ε against pH.

pH-Dependent Fluorescence Spectroscopy

This protocol describes the measurement of fluorescence spectra of a hydroxycinnamic acid at different pH values.

Detailed Steps:

-

Sample Preparation: Prepare stock and buffered sample solutions as described for UV-Vis spectrophotometry. The final concentrations for fluorescence measurements are typically lower than for absorption measurements.

-

Spectrofluorometer Setup: Turn on the spectrofluorometer and allow the lamp to stabilize.

-

Wavelength Selection:

-

To measure emission spectra, set the excitation wavelength to the λmax determined from the UV-Vis absorption spectrum at the corresponding pH.

-

To measure excitation spectra, set the emission wavelength to the λmax of the fluorescence emission.

-

-

Slit Widths: Set the excitation and emission slit widths. Narrower slits provide better resolution but lower signal intensity.

-

Blank Measurement: Measure the fluorescence of the corresponding buffer solution to account for any background fluorescence.

-

Sample Measurement: Place the cuvette with the sample solution in the spectrofluorometer and record the emission and/or excitation spectrum.

-

Data Analysis: Identify the excitation and emission maxima for each pH. Plot the fluorescence intensity and emission wavelength as a function of pH.

Signaling Pathways and Antioxidant Mechanisms

The antioxidant properties of hydroxycinnamic acids are exerted through various mechanisms, including radical scavenging and modulation of cellular signaling pathways. A key pathway involved in the cellular antioxidant response is the Keap1-Nrf2 pathway.

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress or certain bioactive compounds like hydroxycinnamic acids, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes.

Figure 3: Activation of the Nrf2 signaling pathway by hydroxycinnamic acids.

Conclusion

The spectroscopic properties of hydroxycinnamic acids are intrinsically linked to their ionization states, which are governed by the pH of their environment. A thorough understanding of these pH-dependent spectral changes is fundamental for their accurate analysis and for elucidating their mechanisms of action in biological systems. This guide provides essential quantitative data, detailed experimental protocols, and an overview of a key signaling pathway to aid researchers in their studies of these important natural compounds.

References

4-Coumaric Acid: A Central Precursor in the Biosynthesis of Flavonoids and Stilbenes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Coumaric acid, a hydroxycinnamic acid derived from the shikimate pathway, stands as a critical branch-point metabolite in the phenylpropanoid pathway in plants.[1][2] This phenolic compound serves as the fundamental precursor for a vast array of secondary metabolites, including the structurally diverse and biologically significant flavonoids and stilbenes.[1][3][4] These classes of natural products are of profound interest to the pharmaceutical and nutraceutical industries due to their wide range of pharmacological activities, including antioxidant, anti-inflammatory, cardioprotective, and anticancer properties.[5][6] Understanding and manipulating the biosynthetic pathways originating from this compound is therefore a key focus in metabolic engineering and drug discovery. This technical guide provides a comprehensive overview of the enzymatic conversion of this compound into flavonoids and stilbenes, detailing the core biosynthetic pathways, key regulatory mechanisms, experimental protocols for analysis and production, and quantitative data on precursor conversion and product yields.

Biosynthetic Pathways from this compound

The metabolic fate of this compound is primarily determined by the action of two key enzyme classes: chalcone (B49325) synthase (CHS) for flavonoid biosynthesis and stilbene (B7821643) synthase (STS) for stilbene biosynthesis. Both pathways commence with the activation of this compound to its coenzyme A (CoA) thioester, 4-coumaroyl-CoA, a reaction catalyzed by 4-coumarate:CoA ligase (4CL).[3][7]

Flavonoid Biosynthesis

The entry point into the flavonoid biosynthetic pathway is the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA, catalyzed by chalcone synthase (CHS) .[8][9] This reaction forms a C15 intermediate, naringenin (B18129) chalcone. Subsequent enzymatic modifications lead to the vast array of flavonoid subclasses:

-

Chalcone isomerase (CHI) catalyzes the stereospecific cyclization of naringenin chalcone to (2S)-naringenin, a flavanone (B1672756).[8][10]

-

From naringenin, various enzymes such as flavanone 3-hydroxylase (F3H), flavonoid 3'-hydroxylase (F3'H), and flavone (B191248) synthase (FNS) act to produce dihydroflavonols, and flavones respectively.[8][11] These intermediates are then further modified by glycosyltransferases, methyltransferases, and other enzymes to generate the diverse spectrum of flavonoid compounds found in nature.

Stilbene Biosynthesis

The biosynthesis of stilbenes, such as the well-known resveratrol, also utilizes 4-coumaroyl-CoA as a substrate. Stilbene synthase (STS) , a type III polyketide synthase similar to CHS, catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA.[2][12] However, a different cyclization reaction results in the formation of the characteristic stilbene backbone.[3] Further modifications, such as hydroxylation and methylation, lead to the production of various stilbenoid compounds.

Regulatory Mechanisms

The biosynthesis of flavonoids and stilbenes is tightly regulated at the transcriptional level, ensuring their production in response to developmental cues and environmental stimuli.[13][14] Key transcription factor families involved in this regulation include:

-

MYB (myeloblastosis) transcription factors: These play a pivotal role in regulating the expression of structural genes in the flavonoid and stilbene pathways.[8][12][13] Specific R2R3-MYB proteins have been identified as activators of both flavonoid and stilbene biosynthesis.[11][14]

-

bHLH (basic helix-loop-helix) transcription factors: These often form complexes with MYB proteins to regulate the expression of flavonoid biosynthetic genes.[13]

-

WRKY transcription factors: These have also been shown to be involved in the regulation of stilbene synthase gene expression, often in combination with MYB transcription factors.[12][14]

-

WD40 repeat proteins: These proteins can act as scaffolds, facilitating the formation of transcriptional complexes involving MYB and bHLH transcription factors.[13]